

Technical Deep Dive: MRS 2211 Mechanism of Action

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Compound of Interest

Compound Name: MRS 2211

Cat. No.: B1489678

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Executive Summary

MRS 2211 is a potent, competitive, and selective antagonist of the P2Y₁₃ receptor, a G-protein-coupled receptor (GPCR) belonging to the purinergic P2Y family.^[1] Unlike the widely studied P2Y₁ and P2Y₁₂ receptors (targets of anti-thrombotic drugs like clopidogrel), P2Y₁₃ has distinct roles in metabolism, bone biology, and neuroprotection. **MRS 2211** serves as a critical pharmacological tool for dissecting these unique pathways by selectively blocking ADP-dependent P2Y₁₃ activation without significant interference with P2Y₁ or P2Y₁₂ signaling at physiological concentrations.

Molecular Identity & Physicochemical Profile

MRS 2211 is a nucleotide derivative designed to compete with the endogenous ligand Adenosine Diphosphate (ADP) at the orthosteric binding site of the P2Y₁₃ receptor.

Chemical Specifications

Property	Detail
IUPAC Name	2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonoxy)methyl]-4-pyridinecarboxaldehyde disodium salt
Molecular Formula	
Molecular Weight	474.66 g/mol
Solubility	Water (up to 35 mM); DMSO (limited)
Stability	Hygroscopic; store desiccated at -20°C. Solutions stable for <24h at RT.

Pharmacological Parameters

Parameter	Value	Context
Primary Target	P2Y13 Receptor	Competitive Antagonist
Potency ()	5.97 (~1.0 μM)	Inhibits ADP-induced mobilization
Selectivity	>20-fold	vs. P2Y1 and P2Y12 receptors
Binding Mode	Orthosteric	Competes directly with ADP/2MeSADP

Mechanism of Action (MOA)

The Target: P2Y13 Receptor Signaling

The P2Y13 receptor is primarily coupled to the

family of heterotrimeric G-proteins. Under basal conditions or agonist stimulation (by ADP), the receptor triggers:

- Inhibition of Adenylyl Cyclase (AC): Leading to a decrease in intracellular cyclic AMP (cAMP).

- Activation of PLC

(minor/cell-type specific): Leading to

generation and intracellular

release (often mediated by

subunits in

-coupled receptors).

- Kinase Activation: Phosphorylation of ERK1/2 and GSK3 pathways involved in cell survival and differentiation.

MRS 2211 Antagonism

MRS 2211 binds to the P2Y13 receptor, preventing the conformational change required for G-protein coupling.

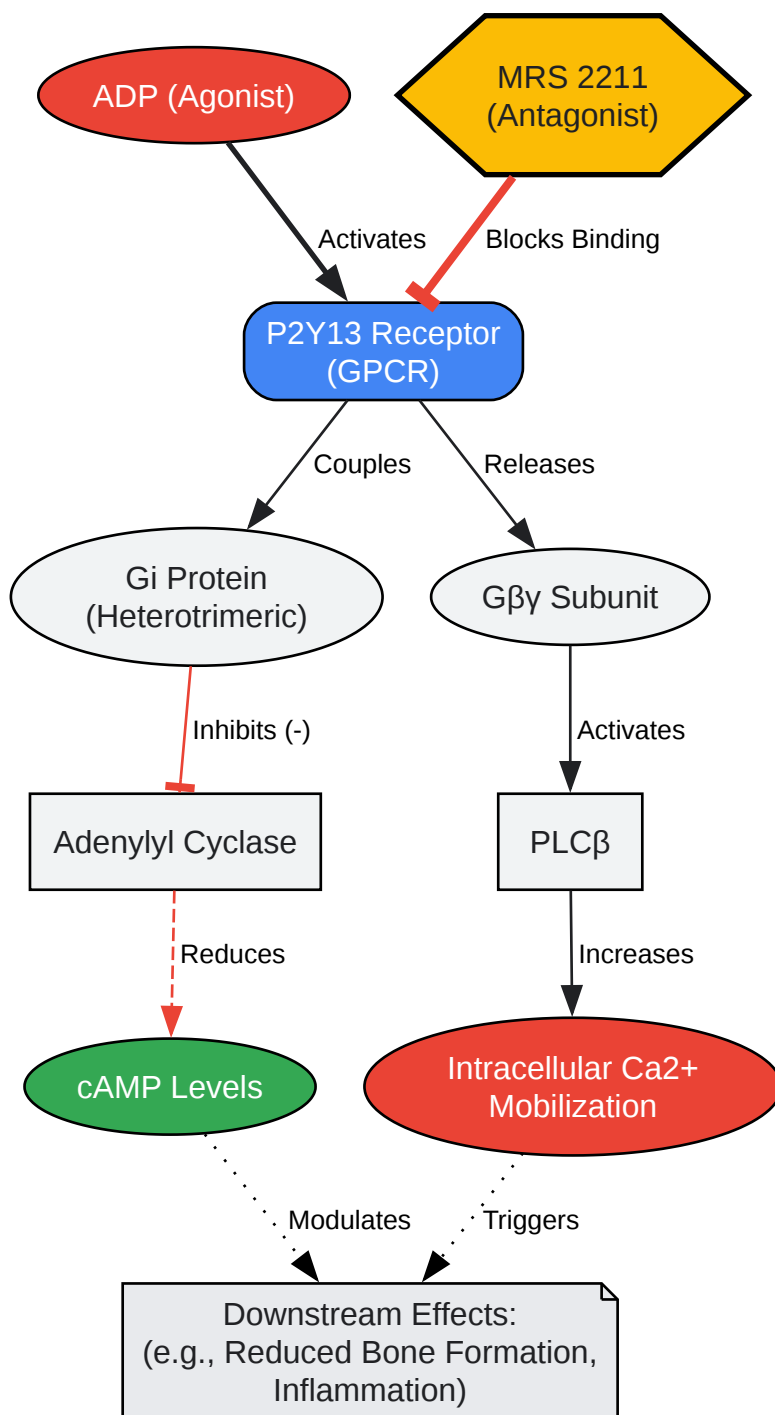
- Blockade of

Signaling: It prevents the ADP-mediated decrease in cAMP.

- Inhibition of Calcium Flux: It attenuates the characteristic calcium spike seen upon P2Y13 activation.
- Functional Outcome: By silencing P2Y13, **MRS 2211** shifts the purinergic balance. For example, in osteoblasts, blocking P2Y13 (which normally inhibits differentiation) promotes osteogenic commitment.

Pathway Visualization

The following diagram illustrates the P2Y13 signaling cascade and the specific blockade point of **MRS 2211**.



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Figure 1: **MRS 2211** competes with ADP at the P2Y13 receptor, blocking Gi-mediated cAMP inhibition and Calcium release.

Experimental Validation Protocols

To validate **MRS 2211** activity, researchers typically employ functional assays measuring secondary messengers (

or cAMP). Below are two standardized protocols.

Protocol A: Intracellular Calcium Mobilization Assay

Objective: Quantify **MRS 2211** antagonism by measuring the reduction in ADP-induced calcium flux. System: 1321N1 astrocytoma cells or CHO cells stably transfected with hP2Y13.

- Cell Seeding: Plate cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight at 37°C/5%
.
- Dye Loading: Aspirate medium. Load cells with Fura-2 AM or Fluo-4 AM (calcium indicators) in Assay Buffer (HBSS + 20 mM HEPES) for 45–60 minutes.
- Pre-incubation (Critical Step):
 - Add **MRS 2211** at varying concentrations (0.1 μM – 100 μM).
 - Incubate for 15–30 minutes to allow equilibrium binding.
 - Control: Vehicle (buffer only) and a known P2Y1/12 antagonist (e.g., MRS 2179) to confirm selectivity.
- Agonist Challenge: Inject ADP or 2MeSADP (EC80 concentration, typically ~10–100 nM) using an automated fluidic system (e.g., FLIPR).
- Data Acquisition: Measure fluorescence intensity (Ex/Em appropriate for dye) every 1–2 seconds for 180 seconds.
- Analysis: Calculate

based on the reduction of Peak Fluorescence minus Baseline.

Protocol B: Osteogenic Differentiation (Phenotypic Assay)

Objective: Assess the functional impact of P2Y13 blockade on bone marrow mesenchymal stromal cells (BM-MSCs).

- Culture: Isolate BM-MSCs and culture in osteogenic induction medium (Dexamethasone, -glycerophosphate, Ascorbic acid).
- Treatment: Treat cells with **MRS 2211** (10 μ M) every 2–3 days during media changes.
- Endpoint (Day 14-28):
 - ALP Activity: Lyse cells and measure Alkaline Phosphatase activity using p-nitrophenyl phosphate (pNPP) substrate.
 - Mineralization: Stain with Alizarin Red S to visualize calcium deposits.
- Result Interpretation: **MRS 2211** treatment should significantly increase ALP activity and mineralization compared to vehicle control, confirming P2Y13's role in suppressing osteogenesis.

Experimental Workflow Diagram



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Figure 2: Step-by-step workflow for validating **MRS 2211** potency via Calcium Mobilization Assay.

Therapeutic Implications & Research Applications[2]

MRS 2211 is not currently a clinical drug but is a vital "chemical probe" for validating P2Y13 as a therapeutic target.

Area	Mechanism	Potential Application
Bone Biology	P2Y13 activation inhibits osteoblast differentiation. MRS 2211 releases this brake.	Treatment of Osteoporosis; promoting bone regeneration.
Asthma/Lung	P2Y13 mediates alarmin (IL-33, HMGB1) release from epithelial cells.[2]	Reducing Type 2 inflammation and airway hyperresponsiveness.
Neuroprotection	P2Y13 regulates GSK3 and ERK1/2 in neurons.	Investigating neuroprotective pathways in oxidative stress.
Liver	P2Y13 is involved in HDL metabolism (reverse cholesterol transport).	Studying Lipid metabolism and atherosclerosis (though P2Y13 agonists are usually preferred here).

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